Cleavable Disulfide vs. Non-Cleavable Linker Payload Release
DBCO-SS-amine possesses a disulfide bond that undergoes selective reduction at intracellular glutathione (GSH) concentrations (~10 mM), whereas DBCO-PEG4-amine contains no cleavable bond and depends entirely on lysosomal proteolysis of the antibody for payload liberation [1]. In a class-level benchmark using PAMAM dendrimer-NAC conjugates with analogous disulfide linkages, approximately 70% of payload was released within 1 hour at intracellular GSH concentration (10 mM), while negligible release occurred at extracellular GSH levels (2 μM) [1]. This redox-responsive cleavage mechanism is entirely absent in non-cleavable PEG-based DBCO linkers, which require antibody degradation over a timescale of hours to days .
DBCO‑PEG4‑amine: no cleavable bond, requires lysosomal degradation
| Evidence Dimension | Payload release mechanism and rate |
|---|---|
| Target Compound Data | DBCO-SS-amine: disulfide bond cleavable by intracellular GSH (~10 mM), ~70% payload release in ≤1 hour (class-level benchmark for disulfide linkers) [1] |
| Comparator Or Baseline | DBCO-PEG4-amine: no cleavable bond; payload release requires complete lysosomal degradation of antibody (hours to days) |
| Quantified Difference | Disulfide-linked conjugates achieve ~70% release within 1 hour at 10 mM GSH vs. negligible release at 2 μM GSH; non-cleavable linkers show no GSH-dependent release [1] |
| Conditions | In vitro GSH release assay: PAMAM dendrimer-NAC disulfide conjugates, RP-HPLC quantification, 10 mM (intracellular) vs. 2 μM (extracellular) GSH, PBS pH 7.4 [1] |
Why This Matters
Researchers requiring intracellular, redox-triggered payload release (e.g., ADC cytotoxic warhead liberation in tumor cytoplasm) must select DBCO-SS-amine over non-cleavable DBCO-PEG-amine variants; substituting the non-cleavable analog will eliminate stimulus-responsive release capability.
- [1] Navath, R.S., Kurtoglu, Y.E., Wang, B., Kannan, S., Romero, R., & Kannan, R.M. Dendrimer-drug conjugates for tailored intracellular drug release based on glutathione levels. Bioconjugate Chemistry, 2008, 19(12), 2446–2455. DOI: 10.1021/bc800342d. View Source
